1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid)
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Overview
Description
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) is a compound with the molecular formula C6H12N2.2C2HF3O2 and a molecular weight of 340.22 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle known for its significant ring strain and unique reactivity . This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) involves several steps. One common method includes the treatment of azetidine with trifluoroacetic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the azetidine ring .
Scientific Research Applications
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism by which 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) exerts its effects involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
Azetidine-3-carboxylic acid: Studied for its potential biological activity.
N-substituted azetidines: Used in various synthetic applications.
The uniqueness of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) lies in its bis(trifluoroacetic acid) moiety, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives .
Properties
IUPAC Name |
1-(azetidin-3-yl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-2-8(3-1)6-4-7-5-6;2*3-2(4,5)1(6)7/h6-7H,1-5H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAHMWBONZOCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909335-95-0 |
Source
|
Record name | 1,3'-biazetidine; bis(trifluoroacetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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